Methyl 4-oxo-3-phenethyl-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate
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Overview
Description
“Methyl 4-oxo-3-phenethyl-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate” is a chemical compound with the CAS Number: 309750-70-7 . It has a molecular weight of 340.4 . The IUPAC name for this compound is methyl 4-oxo-3-(2-phenylethyl)-2-sulfanyl-3,4-dihydro-7-quinazolinecarboxylate .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C18H16N2O3S/c1-23-17(22)13-7-8-14-15(11-13)19-18(24)20(16(14)21)10-9-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,19,24) . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research in the area of quinazolinone derivatives, such as the synthesis of complex molecules with potential antibacterial and antifungal activities, showcases the importance of these compounds in medicinal chemistry. Studies demonstrate the synthesis and characterization of novel compounds with detailed structural elucidation using techniques like IR, NMR, and Mass spectrometry. This highlights the compound's relevance in the development of new therapeutic agents with antimicrobial properties (Desai, Dodiya, & Shihora, 2011).
Antitumor and Antibacterial Activities
Quinazoline derivatives have been explored for their antitumor and antibacterial activities, indicating a significant interest in this scaffold for developing new drugs. For instance, novel series of quinazolin-4(3H)-ones were synthesized and evaluated for their in vitro antitumor activity, showing selective activities against various cancer cell lines. This suggests the potential for methyl 4-oxo-3-phenethyl-2-thiomorpholino-3,4-dihydroquinazoline-7-carboxylate derivatives to serve as templates for antitumor agents (Alanazi et al., 2013).
Safety and Hazards
properties
IUPAC Name |
methyl 4-oxo-3-(2-phenylethyl)-2-thiomorpholin-4-ylquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-28-21(27)17-7-8-18-19(15-17)23-22(24-11-13-29-14-12-24)25(20(18)26)10-9-16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUBHWBEWZSWRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)N3CCSCC3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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